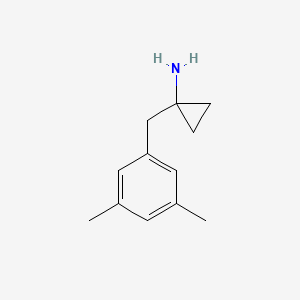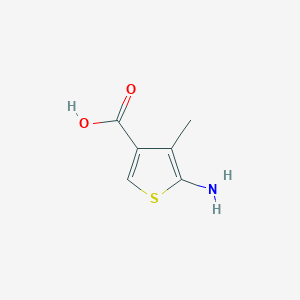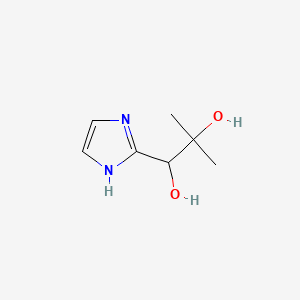
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol is a compound that features an imidazole ring, a versatile and significant structure in organic chemistry. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields such as medicine, biology, and industry . The compound’s structure includes a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol typically involves the condensation of glyoxal and ammonia, followed by subsequent reactions to introduce the methyl and hydroxyl groups . One common method involves the use of catalysts and specific reaction conditions to optimize yield and purity. For instance, the condensation reaction can be carried out in the presence of a base such as sodium hydroxide, followed by the addition of methylating agents and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted imidazole derivatives, carbonyl compounds, and various functionalized imidazole compounds .
Scientific Research Applications
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and inhibiting certain biochemical pathways. This compound can also interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: Another imidazole derivative with similar biological activities.
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin crossover properties.
Uniqueness
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and methyl substitution make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,11)5(10)6-8-3-4-9-6/h3-5,10-11H,1-2H3,(H,8,9) |
InChI Key |
QFSKXJXNTSBOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=NC=CN1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


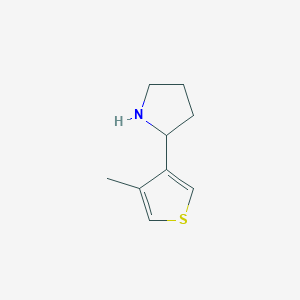
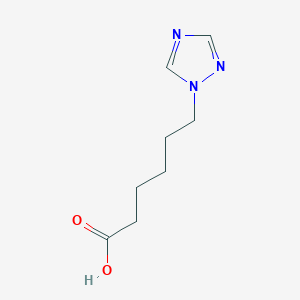
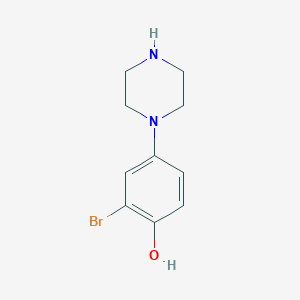
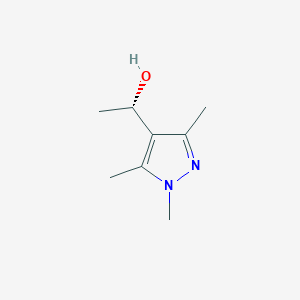
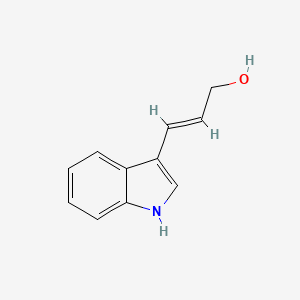

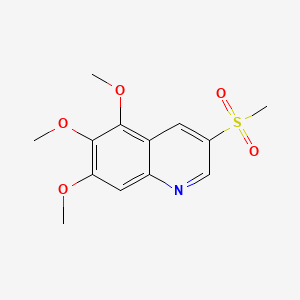

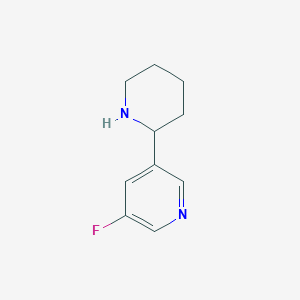
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)

